molecular formula C65H87N17O14 B1151264 Kisspeptin 10 (dog)

Kisspeptin 10 (dog)

Cat. No.: B1151264
M. Wt: 1330.51
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endogenous ligand for the canine KISS1 receptor (Kisspeptin receptor or GPR54). Stimulates section of luteinizing hormone, follicle stimulating hormone and estradiol in vivo.

Properties

Molecular Formula

C65H87N17O14

Molecular Weight

1330.51

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]butanediamide

InChI

InChI=1S/C65H87N17O14/c1-34(2)25-47(60(92)76-45(15-10-24-72-65(70)71)59(91)77-46(56(69)88)27-38-18-22-41(84)23-19-38)75-54(87)33-74-58(90)48(28-36-11-6-5-7-12-36)81-64(96)55(35(3)4)82-63(95)51(31-53(68)86)80-61(93)49(29-39-32-73-44-14-9-8-13-42(39)44)79-62(94)50(30-52(67)85)78-57(89)43(66)26-37-16-20-40(83)21-17-37/h5-9,11-14,16-23,32,34-35,43,45-51,55,73,83-84H,10,15,24-31,33,66H2,1-4H3,(H2,67,85)(H2,68,86)(H2,69,88)(H,74,90)(H,75,87)(H,76,92)(H,77,91)(H,78,89)(H,79,94)(H,80,93)(H,81,96)(H,82,95)(H4,70,71,72)/t43-,45-,46-,47-,48-,49-,50-,51-,55-/m0/s1

SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC(=O)N)NC(=O)C(CC5=CC=C(C=C5)O)N

Origin of Product

United States

Scientific Research Applications

Reproductive Health Applications

a. Modulation of Hormonal Responses

Research indicates that KP-10 administration significantly influences plasma levels of luteinizing hormone and follicle-stimulating hormone in canines. A study involving anoestrous Beagle bitches demonstrated that intravenous administration of KP-10 led to a rapid increase in plasma luteinizing hormone concentration, peaking at approximately 10 minutes post-administration. This response was dose-dependent, with notable increases observed at doses as low as 0.2 µg/kg .

b. Induction of Estrus

KP-10 has been investigated for its potential role in inducing estrus in dogs. In a study where KP-10 was administered to prepubertal bitches, it was found that the peptide could effectively stimulate ovarian activity and promote estrus onset . This presents a promising avenue for managing breeding cycles in domestic dogs.

Safety Evaluations

a. Toxicology Studies

A safety evaluation conducted on KP-10 involved administering varying doses (30, 100, and 1000 µg/kg) intravenously to dogs over a period of 14 days. The study concluded that KP-10 demonstrated a favorable safety profile, with no significant adverse effects observed at any dose level . The maximum tolerated dose was identified as 1000 µg/kg, which was classified as the No Observed Adverse Effect Level.

b. Pharmacokinetics and Dynamics

The pharmacokinetic profile of KP-10 shows rapid clearance from circulation, necessitating the use of surrogate markers such as plasma luteinizing hormone levels to assess exposure and efficacy . Studies have shown that LH levels can be reliably measured following KP-10 administration, providing valuable insights into its pharmacodynamics.

Therapeutic Potential

a. Non-Surgical Contraception

Given its role in regulating reproductive hormones, KP-10 has been proposed as a potential target for developing non-surgical contraceptive methods in dogs. By modulating kisspeptin signaling pathways, it may be possible to control reproductive functions effectively without invasive procedures .

b. Treatment of Reproductive Disorders

Kisspeptin analogs like KP-10 are being explored for their therapeutic potential in treating reproductive disorders such as infertility and amenorrhea in canines. The ability to stimulate gonadotropin release makes it a candidate for addressing various hormonal imbalances affecting canine reproduction .

Case Studies and Experimental Findings

StudySubjectDoseKey Findings
Beagle Bitches0.2 - 30 µg/kgSignificant increase in LH and FSH levels post-administration; effective induction of estrus observed.
Safety Evaluation30 - 1000 µg/kgNo adverse effects noted; established maximum tolerated dose at 1000 µg/kg with favorable safety profile.
Prepubertal BitchesVarious dosesInduced estrus and stimulated ovarian activity; demonstrated potential for reproductive management.

Q & A

Q. What is the primary physiological role of Kisspeptin 10 in canine reproductive biology?

Kisspeptin 10 acts as the endogenous ligand for the canine KISS1 receptor (GPR54), stimulating the secretion of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and estradiol. This is mediated through its activation of gonadotropin-releasing hormone (GnRH) neurons in the hypothalamus, which drive the reproductive axis. Experimental protocols involve administering KP-10 intravenously and measuring hormone levels via radioimmunoassays or ELISA, with basal plasma concentrations calculated as the mean of pre-administration values to establish control baselines .

Q. What methodological considerations are critical when preparing Kisspeptin 10 for in vivo administration in dogs?

For in vivo studies, KP-10 should be dissolved in dimethyl sulfoxide (DMSO) as a stock solution, followed by dilution with PEG300, Tween 80, and sterile water to ensure solubility and biocompatibility. Stability testing under varying pH and temperature conditions is recommended to confirm peptide integrity before administration .

Q. Which ethical guidelines must be followed when conducting canine Kisspeptin 10 research?

Researchers must comply with the Animal Welfare Act, institutional training protocols, and guidelines such as the Guide for the Care and Use of Laboratory Animals. This includes minimizing animal numbers through robust experimental design (e.g., 3R principles) and ensuring veterinary oversight for pain management and humane endpoints .

Advanced Research Questions

Q. How do structural differences between human and canine Kisspeptin-10 impact receptor activation?

Canine KP-10 differs from the human variant at two amino acid residues (e.g., Ser to Val substitutions), which alter interactions with the KISS1 receptor’s transmembrane domains. Comparative studies using cloned canine receptors reveal that these substitutions may enhance binding affinity or signaling kinetics, suggesting species-specific receptor adaptations. Mutagenesis studies are recommended to map critical binding regions .

Q. How should pulsatile LH secretion be accounted for in statistical analyses of KP-10 studies?

Pre-administration LH values exceeding the mean ±3 standard deviations (SD) should be excluded as outliers to avoid confounding pulsatile secretion effects. Data normalization using area-under-the-curve (AUC) analysis is preferred for comparing hormone responses across experimental groups .

Q. Why do LH and GnRH responses to KP-10 vary between anestrous and luteal phases in canines?

In anestrous dogs, KP-10 induces 5.8-fold greater LH secretion compared to luteal-phase animals, likely due to cyclical fluctuations in Kiss1r expression on GnRH neurons. Experimental designs should stratify animals by reproductive stage and include hormonal profiling (e.g., progesterone levels) to control for phase-specific variability .

Q. How can researchers reconcile contradictory findings on KP-10’s gonadotropin-stimulatory effects across studies?

Discrepancies often arise from differences in dosage, administration routes, or animal models. A meta-analysis approach using standardized KP-10 concentrations (e.g., 1–10 nmol/kg) and synchronized estrous cycles is recommended. Cross-species comparisons (e.g., dogs vs. rodents) should also address receptor heterogeneity .

Q. What in vitro models validate canine KP-10 receptor interactions?

Competitive binding assays using radiolabeled KP-10 and HEK293 cells expressing cloned canine KISS1 receptors are effective for determining binding kinetics (e.g., Ki values). Functional assays measuring intracellular calcium flux or cAMP production can further characterize signaling pathways .

Q. What statistical frameworks are recommended for analyzing KP-10-induced hormone dynamics?

Mixed-effects models incorporating repeated measures (e.g., pre- and post-administration timepoints) and covariates like body weight or age improve analytical rigor. Non-parametric tests (e.g., Wilcoxon signed-rank) are advised for non-normally distributed data .

Q. Does Kisspeptin 10 influence non-reproductive systems in dogs, such as metabolism or behavior?

Emerging evidence suggests KP-10 may modulate limbic brain activity, as seen in human fMRI studies where it enhanced amygdala responses to sexual stimuli. In dogs, targeted studies using intracerebroventricular administration and behavioral assays (e.g., mate preference tests) could clarify its extra-reproductive roles .

Methodological and Ethical Considerations

  • Data Transparency : Include detailed descriptions of animal husbandry, hormonal assays, and statistical software (e.g., Statistica 10.0) to ensure reproducibility .
  • Conflict Resolution : Address contradictory results by conducting dose-response studies and validating findings across multiple laboratories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.